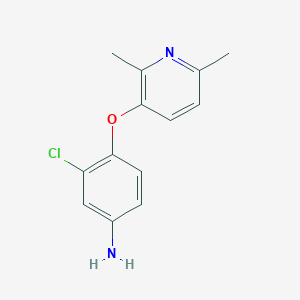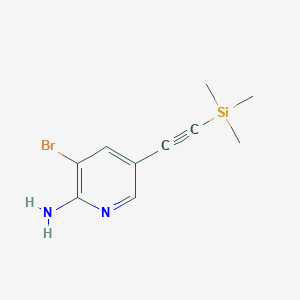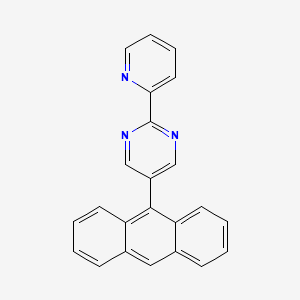
Nickel acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel acrylate is an organometallic compound that features a nickel ion coordinated with acrylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel acrylate can be synthesized through a ligand exchange reaction between nickel alkoxide and acrylic acid . This method involves the reaction of nickel alkoxide with acrylic acid under controlled conditions to form this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced using a similar ligand exchange reaction but on a larger scale. The process involves the use of nickel salts and acrylic acid in the presence of a suitable solvent. The reaction mixture is then purified through filtration and recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and other by-products.
Reduction: Reduction reactions can convert this compound to nickel metal and acrylate derivatives.
Substitution: this compound can participate in substitution reactions where the acrylate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nickel oxide and acrylate by-products.
Reduction: Nickel metal and acrylate derivatives.
Substitution: Nickel complexes with new ligands and free acrylate ligands.
Wissenschaftliche Forschungsanwendungen
Nickel acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of nickel acrylate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion in this compound can undergo oxidation and reduction, facilitating electron transfer processes. This property makes this compound an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the coordination of nickel with electron-rich ligands and the activation of substrates through redox processes .
Vergleich Mit ähnlichen Verbindungen
Nickel acrylate can be compared with other similar compounds, such as:
Nickel acetate: Similar in structure but with acetate ligands instead of acrylate ligands. This compound is more reactive due to the presence of the acrylate group.
Nickel chloride: Contains chloride ligands and is less reactive compared to this compound.
Nickel nitrate: Features nitrate ligands and is primarily used in different applications, such as in the production of nickel catalysts.
This compound stands out due to its unique reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
60700-37-0 |
|---|---|
Molekularformel |
C6H8NiO4 |
Molekulargewicht |
202.82 g/mol |
IUPAC-Name |
nickel;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.Ni/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
InChI-Schlüssel |
WEWXORCGRGFOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)O.C=CC(=O)O.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)







![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)




